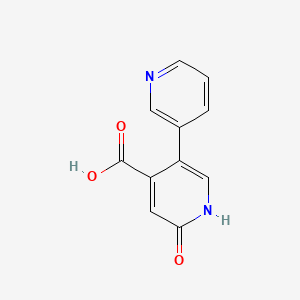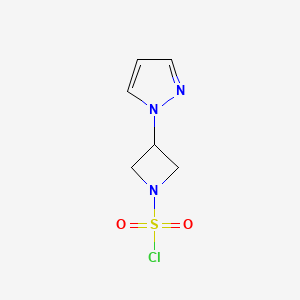![molecular formula C7H14N2O B13635562 rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine is a chemical compound with a unique structure that combines elements of both pyridine and morpholine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a pyridine derivative and a morpholine derivative, which are reacted together in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to the formation of various halogenated derivatives .
Applications De Recherche Scientifique
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of lysosomal pH, affecting cellular processes and enzyme activities. The compound’s structure allows it to interact with various biomolecules, leading to changes in their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine
- rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride
- rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
Uniqueness
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine is unique due to its specific stereochemistry and the combination of pyridine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h6-9H,1-5H2/t6-,7+/m0/s1 |
Clé InChI |
WLBRGEHVDQKNGJ-NKWVEPMBSA-N |
SMILES isomérique |
C1CNC[C@@H]2[C@H]1NCCO2 |
SMILES canonique |
C1CNCC2C1NCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)







![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)



